[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine CAS number
[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine CAS number
An exhaustive search for a registered CAS number for "[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine" in publicly available chemical databases did not yield a specific entry for this compound. This suggests that the molecule may be a novel chemical entity that has not been widely synthesized or characterized, or it may exist under a different nomenclature.
However, based on the analysis of structurally related compounds and established synthetic methodologies, this guide provides a comprehensive technical overview of a proposed pathway for the synthesis of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine, its predicted properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Substituted benzylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1] The presence of various functional groups on the phenyl ring allows for the fine-tuning of their physicochemical and pharmacological properties. The target molecule, [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine, incorporates several key features: a bromine atom, an allyloxy group, and a methanamine (aminomethyl) group.
The bromo-substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can contribute to the molecule's bioactivity.[2][3] The allyloxy group provides a site for potential polymerization or further functionalization through reactions of the double bond. The primary amine of the methanamine group is a key pharmacophore and a common site for forming amides, sulfonamides, and other derivatives in drug discovery.[1] The unique combination of these functionalities suggests that [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine could be a valuable intermediate for the synthesis of novel pharmaceutical candidates and materials.
Proposed Synthesis of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine
The synthesis of the target molecule can be logically approached in a multi-step sequence starting from a commercially available precursor. The proposed synthetic pathway involves two key transformations: a Williamson ether synthesis to introduce the allyloxy group, followed by the conversion of a nitrile group to the desired aminomethyl group via reduction.
Step 1: Synthesis of 2-Bromo-5-(prop-2-en-1-yloxy)benzonitrile
The initial step involves the O-alkylation of 2-bromo-5-hydroxybenzonitrile with allyl bromide. This reaction, a classic Williamson ether synthesis, is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the allyl bromide in an S(_N)2 reaction to form the desired allyl ether.[4]
Experimental Protocol:
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To a solution of 2-bromo-5-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15-20 minutes.
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Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Bromo-5-(prop-2-en-1-yloxy)benzonitrile.
Step 2: Synthesis of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine
The second step is the reduction of the nitrile group of the intermediate to a primary amine. This transformation can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH(_4)) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the pyrophoric nature of LiAlH(_4).
Experimental Protocol:
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In a dry three-necked round-bottomed flask purged with an inert gas, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-Bromo-5-(prop-2-en-1-yloxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH(_4) suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH(_4) by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
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Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
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Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield the crude [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine.
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Further purification can be achieved by column chromatography or distillation under reduced pressure if necessary.
Physicochemical Properties (Predicted)
While experimental data for the target compound is not available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Comparison |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C({10})H({12})BrNO | Based on the chemical structure. |
| Molecular Weight | 242.11 g/mol | Calculated from the atomic weights of the constituent elements. |
| Physical Form | Liquid or low-melting solid | Similar bromo-alkoxy-benzylamines are often liquids or low-melting solids. |
| Boiling Point | > 200 °C (estimated) | Expected to be relatively high due to the molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Typical for substituted benzylamines.[1] |
| Purity | >95% (as synthesized) | Achievable with standard purification techniques like column chromatography. |
| Storage | 2-8°C, under inert atmosphere, protected from light. | Recommended for amines to prevent degradation.[5] |
Potential Applications and Research Directions
[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine represents a promising scaffold for the development of novel molecules in several areas of chemical and pharmaceutical research.
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Drug Discovery: As a substituted benzylamine, this compound can serve as a key intermediate in the synthesis of new therapeutic agents.[1] The primary amine can be readily derivatized to form a library of compounds for screening against various biological targets. The bromo- and allyloxy- groups offer sites for further diversification to explore structure-activity relationships (SAR).
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Agrochemicals: Many pesticides and herbicides are derived from benzylamine structures.[1] The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
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Materials Science: The presence of the allyl group allows for the potential use of this molecule as a monomer in polymerization reactions, leading to the creation of novel polymers with tailored properties. These materials could find applications in coatings, resins, and other advanced materials.
Further research on this molecule would involve its successful synthesis and characterization, followed by the exploration of its reactivity and the biological evaluation of its derivatives.
Safety and Handling
Based on the safety information for structurally similar compounds like (2-Bromo-5-methoxyphenyl)methanamine, [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine should be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
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- 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one. (n.d.). PMC.
- Sigma-Aldrich. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine | 887581-09-1.
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- ResearchGate. (n.d.). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Google Patents. (n.d.). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
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